Cas no 1502768-00-4 (N2-methyl-N2-(4-methylphenyl)methyl-1,3-benzoxazole-2,5-diamine)

N2-メチル-N2-(4-メチルフェニル)メチル-1,3-ベンゾオキサゾール-2,5-ジアミンは、ベンゾオキサゾール骨格を有する特異な構造の有機化合物です。この化合物は、2位と5位にアミン基が導入されており、さらにN2位にメチル基と4-メチルベンジル基が結合した特徴的な構造を呈します。分子設計の柔軟性が高く、医薬品中間体や機能性材料としての応用が期待されます。特に、電子供与性基を有するため、光電子材料や有機半導体分野での利用可能性が注目されています。安定性に優れ、合成プロセスにおける取り扱い性も良好です。

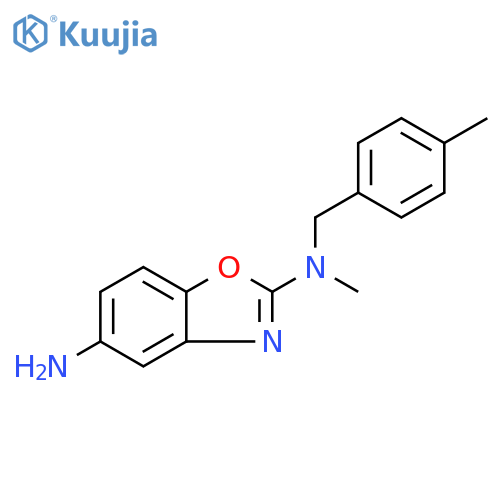

1502768-00-4 structure

商品名:N2-methyl-N2-(4-methylphenyl)methyl-1,3-benzoxazole-2,5-diamine

N2-methyl-N2-(4-methylphenyl)methyl-1,3-benzoxazole-2,5-diamine 化学的及び物理的性質

名前と識別子

-

- N2-methyl-N2-(4-methylphenyl)methyl-1,3-benzoxazole-2,5-diamine

- 2,5-Benzoxazolediamine, N2-methyl-N2-[(4-methylphenyl)methyl]-

- EN300-195324

- 1502768-00-4

- CKC76800

- 2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine

- N2-methyl-N2-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine

- AKOS018443719

- Z1356090925

-

- インチ: 1S/C16H17N3O/c1-11-3-5-12(6-4-11)10-19(2)16-18-14-9-13(17)7-8-15(14)20-16/h3-9H,10,17H2,1-2H3

- InChIKey: RNNHGFBTKKKCLX-UHFFFAOYSA-N

- ほほえんだ: N(C1=NC2=CC(N)=CC=C2O1)(C)CC1C=CC(C)=CC=1

計算された属性

- せいみつぶんしりょう: 267.137162174g/mol

- どういたいしつりょう: 267.137162174g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 1.232±0.06 g/cm3(Predicted)

- ふってん: 451.6±47.0 °C(Predicted)

- 酸性度係数(pKa): 8.39±0.10(Predicted)

N2-methyl-N2-(4-methylphenyl)methyl-1,3-benzoxazole-2,5-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-195324-10g |

N2-methyl-N2-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine |

1502768-00-4 | 95% | 10g |

$4176.0 | 2023-11-13 | |

| Aaron | AR01BI3T-500mg |

2-N-methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine |

1502768-00-4 | 95% | 500mg |

$1068.00 | 2025-02-17 | |

| Aaron | AR01BI3T-250mg |

2-N-methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine |

1502768-00-4 | 95% | 250mg |

$687.00 | 2025-02-17 | |

| 1PlusChem | 1P01BHVH-500mg |

2-N-methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine |

1502768-00-4 | 95% | 500mg |

$999.00 | 2024-06-20 | |

| 1PlusChem | 1P01BHVH-1g |

2-N-methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine |

1502768-00-4 | 95% | 1g |

$1262.00 | 2024-06-20 | |

| Enamine | EN300-195324-0.5g |

N2-methyl-N2-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine |

1502768-00-4 | 95% | 0.5g |

$758.0 | 2023-11-13 | |

| Aaron | AR01BI3T-10g |

2-N-methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine |

1502768-00-4 | 95% | 10g |

$5767.00 | 2023-12-16 | |

| Enamine | EN300-195324-0.25g |

N2-methyl-N2-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine |

1502768-00-4 | 95% | 0.25g |

$481.0 | 2023-11-13 | |

| Aaron | AR01BI3T-50mg |

2-N-methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine |

1502768-00-4 | 95% | 50mg |

$336.00 | 2025-02-17 | |

| Enamine | EN300-195324-2.5g |

N2-methyl-N2-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine |

1502768-00-4 | 95% | 2.5g |

$1903.0 | 2023-11-13 |

N2-methyl-N2-(4-methylphenyl)methyl-1,3-benzoxazole-2,5-diamine 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

1502768-00-4 (N2-methyl-N2-(4-methylphenyl)methyl-1,3-benzoxazole-2,5-diamine) 関連製品

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量